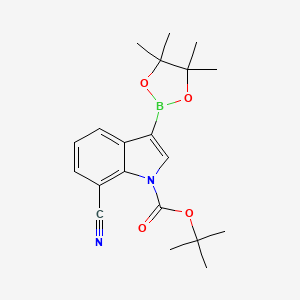
1-Amino-4,5-dihydroxy-8-(phenylsulfanyl)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-4,5-dihydroxy-8-(phenylthio)anthracene-9,10-dione is an organic compound belonging to the anthraquinone family. This compound is characterized by its anthracene backbone with amino, hydroxy, and phenylthio substituents. It is known for its vibrant color and is used in various applications, including dyes and pigments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4,5-dihydroxy-8-(phenylthio)anthracene-9,10-dione typically involves the reaction of anthraquinone derivatives with appropriate reagents. One common method involves the reaction of 1,4,5,8-tetrahydroxyanthraquinone with aniline and sulfur reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations. The final product is typically purified through crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-4,5-dihydroxy-8-(phenylthio)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form leuco derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides, sulfonyl chlorides, and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted anthraquinones, leuco derivatives, and quinones, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Amino-4,5-dihydroxy-8-(phenylthio)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in cancer therapy.
Industry: Used in the production of high-performance pigments and dyes for textiles and other materials.
Mécanisme D'action
The mechanism of action of 1-Amino-4,5-dihydroxy-8-(phenylthio)anthracene-9,10-dione involves its interaction with cellular components. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapy. The compound also interacts with various enzymes and proteins, affecting their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Diamino-4,8-dihydroxyanthraquinone: Similar structure but lacks the phenylthio group.
Mitoxantrone impurity A: Contains similar anthraquinone backbone with different substituents.
1-Amino-4,5-dihydroxy-8-(phenylamino)anthraquinone: Similar structure with phenylamino instead of phenylthio group.
Uniqueness
1-Amino-4,5-dihydroxy-8-(phenylthio)anthracene-9,10-dione is unique due to the presence of the phenylthio group, which imparts distinct chemical and biological properties. This group enhances its ability to interact with biological molecules and contributes to its potential therapeutic applications.
Propriétés
Numéro CAS |
2478-73-1 |
|---|---|
Formule moléculaire |
C20H13NO4S |
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
1-amino-4,5-dihydroxy-8-phenylsulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C20H13NO4S/c21-11-6-7-12(22)16-15(11)19(24)18-14(26-10-4-2-1-3-5-10)9-8-13(23)17(18)20(16)25/h1-9,22-23H,21H2 |
Clé InChI |
ZYKCBFNZBVBFGD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



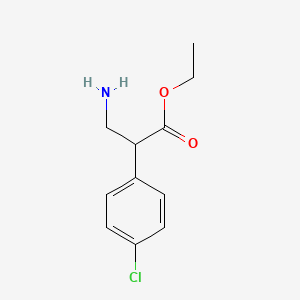
![2-(5-Methyl-1H-benzo[d]imidazol-2(3H)-ylidene)malononitrile](/img/structure/B13127400.png)
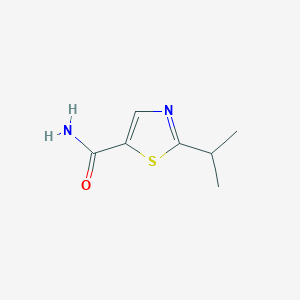
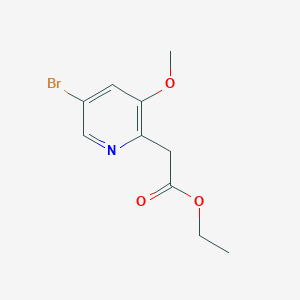
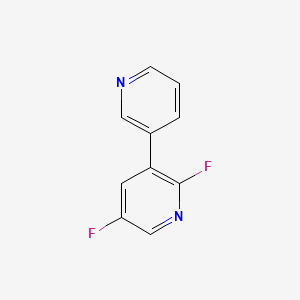

![2-[Bis(2-hydroxyethyl)amino]anthracene-9,10-dione](/img/structure/B13127455.png)


